molecular formula C39H71N9O11S2 B15137889 H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH

H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH

Cat. No.: B15137889
M. Wt: 906.2 g/mol
InChI Key: DGAJITDEHPNIPR-BXCYYTRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LMP2A (426-434) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of LMP2A (426-434) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LMP2A (426-434) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

LMP2A (426-434) has several scientific research applications:

Mechanism of Action

LMP2A (426-434) exerts its effects by being presented on the surface of infected cells by HLA-A*02:01 molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the infected cells for destruction. The peptide’s interaction with T cell receptors triggers an immune response that helps control the infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LMP2A (426-434) is unique due to its high immunogenicity and specificity for HLA-A*02:01. This makes it an ideal target for T cell-based therapies and vaccine development .

Properties

Molecular Formula

C39H71N9O11S2

Molecular Weight

906.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1

InChI Key

DGAJITDEHPNIPR-BXCYYTRQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N

Origin of Product

United States

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